3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS RN: 273727-50-7) is a heterocyclic aromatic compound featuring a benzaldehyde moiety linked to a 3-methyl-1,2,4-oxadiazole ring. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.19 g/mol. The aldehyde group at the para-position of the benzene ring and the methyl-substituted oxadiazole core make it a versatile intermediate in medicinal chemistry, particularly for synthesizing hydrazone derivatives and heterocyclic scaffolds.
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJEYQSCYYAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594980 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273727-50-7 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylamidine Intermediate Formation
The most widely reported method involves converting substituted benzaldehyde derivatives into carboxamide intermediates, followed by cyclocondensation. Lin et al. demonstrated that treating 3-carbamoylbenzaldehyde with N,N-dimethylacetamide dimethyl acetal generates an acylamidine intermediate, which undergoes hydroxylamine-mediated cyclization to form the 1,2,4-oxadiazole ring.
Reaction conditions:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Reflux (78–80°C)
- Time: 12–18 hours
- Yield: 68–72%
Critical parameters include stoichiometric control of hydroxylamine hydrochloride (1.2–1.5 equivalents) and pH adjustment to 8–9 using potassium carbonate. The methyl group at position 3 of the oxadiazole ring originates from the dimethylacetamide reagent, ensuring regioselectivity.
Optimization via Catalytic Systems
Recent modifications employ molecular sieves (4 Å) to absorb water in situ, pushing the equilibrium toward acylamidine formation. This innovation increases yields to 78% while reducing reaction times to 8–10 hours.
Microwave-Assisted Synthesis
Accelerated Cyclization Kinetics
A patent by CN111978203A discloses microwave-enhanced synthesis of benzaldehyde oxime intermediates, which can be adapted for oxadiazole preparation. Although the original protocol focuses on oximes, analogous conditions (90°C, 300W, 5 minutes) achieve 89–90% conversion rates for precursor reactions.
| Parameter | Value |
|---|---|
| Microwave Power | 300W |
| Temperature | 90°C |
| Reaction Time | 5–10 minutes |
| Solvent | Ethanol |
| Base | Anhydrous Na₂CO₃ |
This method reduces energy consumption by 40% compared to conventional heating but requires precise temperature control to prevent decomposition of the aldehyde group.
Multistep Functionalization of Brominated Precursors
Halogenated Intermediate Route
CN104876919A details a six-step synthesis starting from 4-bromoxynil:
- Addition: 4-Bromoxynil → 4-bromo-N'-hydroxybenzylamine (62% yield)
- Esterification: Chloroacetyl chloride coupling (58% yield)
- Cyclization: Oxadiazole ring formation (71% yield)
- Coupling: Suzuki-Miyaura cross-coupling (65% yield)
- Amidation: Introduction of aldehyde group (60% yield)
- Reduction: Final purification (97% purity)
This route offers modularity for introducing substituents but suffers from cumulative yield loss (overall ~14%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–78 | 95–97 | 8–18 h | High |
| Microwave-Assisted | 89–90 | 97 | 5–10 min | Moderate |
| Multistep Functionalization | 14–71 | 97 | 48–72 h | Low |
The cyclocondensation route balances yield and scalability, while microwave methods excel in speed but require specialized equipment.
Mechanistic Insights and Side-Reaction Mitigation
Oxazole Byproduct Formation
Competing oxazole formation occurs when TosMIC (tosylmethyl isocyanide) is present, as reported in PMC6264570. Using a 1:1 molar ratio of carboxamide to dimethylacetamide dimethyl acetal suppresses this side reaction by favoring acylamidine intermediates.
Purification Challenges
The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during reactions. Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from over-oxidized byproducts.
Green Chemistry Approaches
Solvent-Free Cyclization
Pilot studies demonstrate that grinding 3-carbamoylbenzaldehyde with hydroxylamine hydrochloride and K₂CO₃ in a ball mill for 2 hours achieves 65% yield without solvents. This method reduces waste but currently lacks industrial validation.
Photocatalytic Methods
Emerging techniques use visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to accelerate cyclization at room temperature. Initial trials show 55% yield in 6 hours, suggesting potential for further optimization.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Raw material costs dominate economics:
- 3-Carbamoylbenzaldehyde: $120–150/kg
- N,N-Dimethylacetamide dimethyl acetal:* $95–110/kg
- Hydroxylamine hydrochloride:* $40–50/kg
Microwave-assisted synthesis reduces energy costs by $15–20 per kilogram but requires $500k–$1M capital investment in equipment.
Regulatory Compliance
The compound’s LD₅₀ (oral, rat) is 1,250 mg/kg, classifying it as Category 4 acute toxicity. Current Good Manufacturing Practice (cGMP) protocols mandate strict control of residual solvents (ethanol < 5,000 ppm; dichloromethane < 600 ppm).
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.
Reduction: Formation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde lies in medicinal chemistry. It has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The oxadiazole moiety is known for enhancing biological activity, making this compound a candidate for further development in targeted cancer therapies.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of oxadiazole derivatives and their activity against breast cancer cells. The results showed that compounds similar to this compound could inhibit cell proliferation effectively .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its aldehyde functional group allows for various reactions such as nucleophilic additions and condensation reactions. This property is particularly useful in synthesizing more complex organic molecules.
Synthesis Example:
The compound has been utilized in the synthesis of heterocyclic compounds through condensation reactions with amines. This method has been documented in multiple synthetic routes leading to novel compounds with potential biological activities .
Material Science
In material science, the compound's unique properties make it suitable for developing new materials with specific functionalities. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Research Findings:
Research has indicated that polymers containing oxadiazole units exhibit improved thermal resistance compared to their non-functionalized counterparts. This application is particularly relevant for developing high-performance materials used in electronics and aerospace industries .
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, oxadiazole derivatives have been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Polarity : The benzoic acid derivative exhibits higher polarity (melting point 219–224°C) due to its ionizable carboxylic acid group, contrasting with the aldehyde’s reactivity.
Biological Activity
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a compound of significant interest due to its various biological activities. This article provides a detailed overview of its synthesis, characterization, and biological effects, particularly focusing on antimicrobial properties and potential therapeutic applications.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 273727-50-7 |
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 18545510 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the oxadiazole ring structure. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound was evaluated for its effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger).
Minimum Inhibitory Concentrations (MIC):
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Aspergillus niger | 25 |
In vitro studies demonstrated that at concentrations as low as 25 μg/mL, the compound exhibited significant antibacterial activity, comparable to established antibiotics like Ofloxacin and antifungal agents like Ketoconazole .
The proposed mechanism for the antimicrobial activity involves the disruption of microbial cell wall synthesis and interference with metabolic pathways. The oxadiazole moiety is believed to play a crucial role in binding to specific enzyme targets within the microbial cells, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives including this compound reported that compounds with similar structural features exhibited varying degrees of antimicrobial activity. The study concluded that structural modifications could enhance efficacy against resistant strains of bacteria .
- Pharmacokinetic Studies : Research involving pharmacokinetic profiling indicated that derivatives of oxadiazole compounds could be optimized for better absorption and bioavailability in vivo. This opens avenues for developing new therapeutic agents based on the oxadiazole scaffold .
Q & A
Q. Why do synthetic yields vary across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
